![molecular formula C10H7IN2O3S B5158027 (5E)-5-[(5-iodofuran-2-yl)methylidene]-1-methyl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B5158027.png)
(5E)-5-[(5-iodofuran-2-yl)methylidene]-1-methyl-2-sulfanylidene-1,3-diazinane-4,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5E)-5-[(5-iodofuran-2-yl)methylidene]-1-methyl-2-sulfanylidene-1,3-diazinane-4,6-dione is a complex organic compound characterized by its unique structure, which includes an iodofuran ring and a diazinane-dione core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[(5-iodofuran-2-yl)methylidene]-1-methyl-2-sulfanylidene-1,3-diazinane-4,6-dione typically involves multiple steps. One common approach is the iodination of a furan derivative, followed by a series of condensation reactions to form the diazinane-dione core. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous-flow synthesis techniques, which allow for better control over reaction parameters and scalability. For example, the use of packed-bed reactors and optimization of reaction conditions through response surface methodology can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
(5E)-5-[(5-iodofuran-2-yl)methylidene]-1-methyl-2-sulfanylidene-1,3-diazinane-4,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the molecule, leading to the formation of new derivatives.
Substitution: The iodofuran ring is particularly reactive in substitution reactions, where the iodine atom can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, play a crucial role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan derivatives with different functional groups, while substitution reactions can produce a wide range of iodofuran analogs.
Applications De Recherche Scientifique
(5E)-5-[(5-iodofuran-2-yl)methylidene]-1-methyl-2-sulfanylidene-1,3-diazinane-4,6-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the production of advanced materials with specific properties
Mécanisme D'action
The mechanism by which (5E)-5-[(5-iodofuran-2-yl)methylidene]-1-methyl-2-sulfanylidene-1,3-diazinane-4,6-dione exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biological pathways, leading to desired outcomes such as inhibition of certain enzymes or activation of specific receptors .
Comparaison Avec Des Composés Similaires
Similar Compounds
Fluoranthene: A polycyclic aromatic compound with similar structural features.
Benzo[ghi]perylene: Another polycyclic aromatic compound used in similar applications.
[2,2]Paracyclophane: Known for its unique structural properties and applications in materials science
Uniqueness
What sets (5E)-5-[(5-iodofuran-2-yl)methylidene]-1-methyl-2-sulfanylidene-1,3-diazinane-4,6-dione apart is its combination of an iodofuran ring and a diazinane-dione core, which imparts unique chemical reactivity and potential for diverse applications.
Propriétés
IUPAC Name |
(5E)-5-[(5-iodofuran-2-yl)methylidene]-1-methyl-2-sulfanylidene-1,3-diazinane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7IN2O3S/c1-13-9(15)6(8(14)12-10(13)17)4-5-2-3-7(11)16-5/h2-4H,1H3,(H,12,14,17)/b6-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZQDMDJQWFWWII-GQCTYLIASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=CC=C(O2)I)C(=O)NC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)/C(=C/C2=CC=C(O2)I)/C(=O)NC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7IN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[4-(3,5-dinitrophenoxy)phenyl]-N-(2-thienylmethyl)propanamide](/img/structure/B5157948.png)
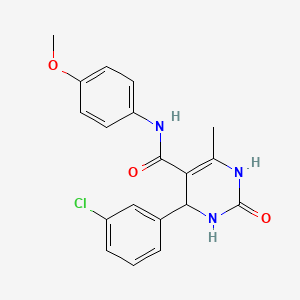

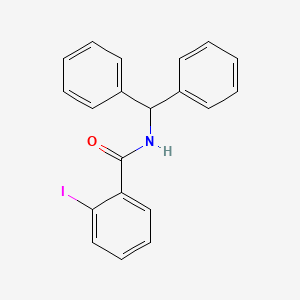
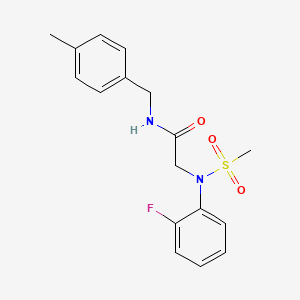
![N-(3-ACETYLPHENYL)-2-({5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDE](/img/structure/B5157995.png)
![2-cyclopropyl-6-{[4-(4-methoxybenzoyl)-1-piperazinyl]carbonyl}-1,3-benzoxazole](/img/structure/B5158001.png)
![5-{2-bromo-5-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5158004.png)
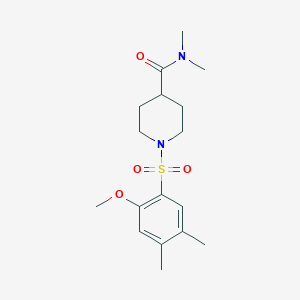
![1-Chloro-3-[6-(3-chlorophenoxy)hexoxy]benzene](/img/structure/B5158017.png)
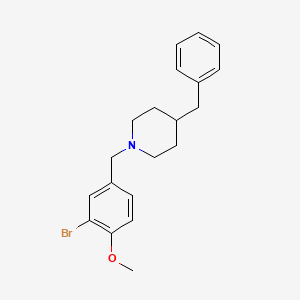
![11-(4-hydroxy-3-methoxy-5-nitrophenyl)-3,3-dimethyl-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol](/img/structure/B5158043.png)
![N,N''-(1,3-dimethyl-2-oxo-4,5-imidazolidinediyl)bis[N'-(4-methylphenyl)urea]](/img/structure/B5158051.png)
![Benzyl 4-[4-(benzyloxy)phenyl]-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B5158054.png)
